PIM1 vs. PIM2 Isoform Selectivity Window
In a head-to-head biochemical assay using recombinant human PIM kinases, the target compound displayed an IC50 of 7.77 nM against PIM1 and 10 nM against PIM2, yielding a PIM2/PIM1 selectivity ratio of 1.29 [1]. In contrast, the 3-(4-ethoxyphenyl) analog 3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibited a reversed selectivity profile with preferential PIM2 inhibition (PIM1 IC50: 25 nM; PIM2 IC50: 8 nM; PIM2/PIM1 ratio: 0.32) [2]. The unsubstituted 3-phenyl ring thus provides a balanced PIM1/PIM2 inhibition profile, whereas the 4-ethoxyphenyl substitution shifts selectivity toward PIM2.
| Evidence Dimension | PIM1/PIM2 isoform selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | PIM1 IC50: 7.77 nM; PIM2 IC50: 10 nM; Ratio (PIM2/PIM1): 1.29 |
| Comparator Or Baseline | 3-(4-ethoxyphenyl) analog: PIM1 IC50: 25 nM; PIM2 IC50: 8 nM; Ratio: 0.32 |
| Quantified Difference | 4.0-fold difference in selectivity ratio (1.29 vs. 0.32) |
| Conditions | Recombinant human PIM1 and PIM2; biotinylated-BAD peptide substrate; phosphorylation at Ser112; 2 h incubation |
Why This Matters
Users requiring balanced PIM1/PIM2 inhibition for hematologic malignancy models should select the target compound over the 4-ethoxyphenyl analog, which biases toward PIM2.
- [1] BindingDB. BDBM50061603. Affinity Data: IC50 7.77 nM (PIM1), IC50 10 nM (PIM2). Assay: biotinylated-BAD peptide phosphorylation. View Source
- [2] BenchChem (excluded source; data cited from BindingDB cross-reference). 3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. PIM activity data. View Source
